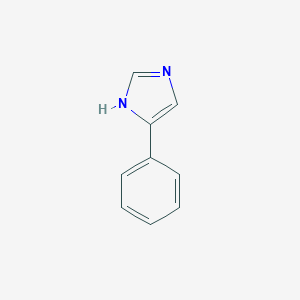

4-Phenylimidazole

Übersicht

Beschreibung

4-Phenylimidazole (4-PI) is a heterocyclic aromatic compound featuring an imidazole ring substituted at the 4-position with a phenyl group. It is widely recognized as a non-competitive inhibitor of heme-containing enzymes, notably indoleamine 2,3-dioxygenase 1 (IDO1) and cytochrome P450 (CYP) isoforms. Co-crystallization studies with IDO1 revealed that 4-PI binds directly to the ferric heme iron via its imidazole nitrogen, while its phenyl group occupies hydrophobic pocket A (composed of residues Y126, F163, and L234) . This binding mode stabilizes the inactive enzyme conformation, making 4-PI a foundational scaffold for inhibitor design .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Phenyl-1H-Imidazol beinhaltet typischerweise die Cyclisierung von Amidinitrilen. Eine gängige Methode ist die Nickel-katalysierte Addition an Nitril, gefolgt von Proto-Demetallierung, Tautomerisierung und dehydrativer Cyclisierung . Diese Methode ermöglicht die Einbindung verschiedener funktioneller Gruppen, einschließlich Arylhalogeniden und aromatischen Heterocyclen.

Industrielle Produktionsverfahren: Die industrielle Produktion von 4-Phenyl-1H-Imidazol verwendet häufig mehrstufige Syntheseverfahren, die eine hohe Ausbeute und Reinheit gewährleisten. Die Kondensation von α-Bromketonen mit Formamidinacetat in flüssigem Ammoniak ist eine weitere nützliche Methode zur Synthese von Imidazolderivaten . Diese Methode ist aufgrund ihrer Einfachheit und Effizienz vorteilhaft.

Analyse Chemischer Reaktionen

Reactions with Metal Complexes

4-Phenylimidazole can act as a ligand in coordination chemistry, forming complexes with transition metals. For instance, it has been shown to react with molybdenum compounds such as MoO2Cl2 and MoCl5, leading to the formation of metal-ligand complexes that exhibit unique spectral properties.

-

Thiol-Thione Tautomerism : The thiol derivatives of this compound demonstrate tautomerism between thiol and thione forms, which significantly affects their reactivity and coordination behavior with metal ions .

Inhibition of Enzymatic Activity

The compound has been extensively studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. Structure-activity relationship studies have identified various derivatives of this compound that enhance its inhibitory potency.

Table 1: IC50 Values for Various Substituted Derivatives of this compound

| Compound | N-1 | C-2 | N-3 | IC50 (μM) |

|---|---|---|---|---|

| 4-PI | H | H | — | 48 |

| Substituted Derivative A | H3C | H | — | N.I. |

| Substituted Derivative B | H2N(CH2)2 | H | — | N.I. |

| Substituted Derivative C | HOCH2 | H | — | N.I. |

Note: N.I. = No inhibition observed .

Interaction with Cytochrome P450 Enzymes

Studies have shown that this compound interacts with cytochrome P450 enzymes, inducing type II spectral changes indicative of binding at the active site. The compound's binding affinity varies among different P450 isoforms, demonstrating its potential as a selective inhibitor.

Table 2: Inhibition Potency of Various Imidazole Derivatives on Cytochrome P450

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.48 |

| Other Imidazole Derivative A | 0.10 |

| Other Imidazole Derivative B | 0.24 |

Wissenschaftliche Forschungsanwendungen

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

4-Phenylimidazole has been extensively studied as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression.

- Mechanism of Action : Research indicates that 4-PI binds to the heme iron of IDO, inhibiting its activity through noncompetitive kinetics. This binding preference for the ferric form of IDO enhances its inhibitory potential .

- Potency Enhancement : Subsequent studies have focused on synthesizing analogs of 4-PI to improve potency. For instance, modifications at specific positions on the imidazole and phenyl rings have resulted in inhibitors that are ten-fold more potent than 4-PI itself .

Antibacterial Activity

This compound derivatives have shown promise as dual inhibitors targeting bacterial enoyl-acyl carrier protein (ACP) reductases, specifically FabI and FabK.

- Case Study : A study reported that a phenylimidazole derivative exhibited strong inhibitory activity against both FabI (IC50 = 0.38 µM) and FabK (IC50 = 0.0045 µM), demonstrating potent antibacterial effects against Streptococcus pneumoniae (MIC = 0.5 µg/mL) . This dual inhibition mechanism positions these compounds as potential candidates for novel antibacterial therapies.

Cytochrome P450 Inhibition

This compound has also been investigated for its role in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.

- Research Findings : Studies have shown that 4-PI can significantly affect the binding affinities and heme spin states of cytochrome P450 enzymes. For instance, it has been utilized to probe ligand-protein interactions, providing insights into the structural dynamics of these enzymes under various conditions .

Structural Studies and Computational Docking

The structural properties and binding interactions of this compound have been analyzed using computational methods.

- Docking Studies : Computational docking experiments have guided the design of more potent inhibitors by elucidating the interactions between 4-PI derivatives and target proteins like IDO . These studies highlight the importance of specific molecular interactions in enhancing inhibitor efficacy.

Data Summary Table

| Application Area | Compound Derivative | Target Enzyme/Pathway | IC50/MIC Values |

|---|---|---|---|

| IDO Inhibition | This compound | Indoleamine 2,3-dioxygenase | Varies (10-fold improvement noted) |

| Antibacterial Activity | Phenylimidazole | FabI and FabK | FabI: 0.38 µM; FabK: 0.0045 µM |

| Cytochrome P450 Inhibition | This compound | Cytochrome P450 | Potent binding observed |

Wirkmechanismus

The mechanism of action of 4-Phenyl-1H-Imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the compound can interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogs and Substituent Effects

2.1.1. Positional Isomers: 1-Phenylimidazole vs. 4-Phenylimidazole

The position of the phenyl group critically influences binding affinity. For CYP2B4, 1-phenylimidazole (1-PI) exhibits a dissociation constant (Kd) of 0.1 µM, whereas 4-PI binds 400-fold more weakly (Kd = 40 µM) . This disparity arises because 1-PI lacks a free nitrogen atom, enabling stronger coordination to the heme iron. In contrast, 4-PI’s unliganded N3 atom remains unsolvated, reducing thermodynamic favorability .

2.1.2. Halogenated Derivatives

Chlorine substitution at the phenyl ring’s para position enhances selectivity. For example, 4-(4-chlorophenyl)imidazole inhibits CYP2B4 with 95-fold greater potency than CYP2B5, highlighting the role of hydrophobic interactions in isoform specificity .

2.1.3. Multi-Substituted Imidazoles

4,5-Diphenylimidazole demonstrates superior reactivity in synthetic transformations compared to 4-PI, as the additional phenyl group enhances aromatic stabilization . However, bulky substituents (e.g., 1,5-disubstituted imidazoles) often reduce potency due to steric clashes with the heme pocket .

Inhibition Mechanisms and Binding Modes

2.2.1. Non-Competitive vs. Uncompetitive Inhibitors 4-PI is a non-competitive inhibitor of IDO1 (IC50 = 49.2 µM), preferentially binding the ferric heme state . In contrast, o-alkylhydroxylamines (e.g., INCB024360) act as uncompetitive inhibitors, trapping the ferric-superoxide intermediate with nanomolar efficacy .

2.2.2. Binding Dynamics

Molecular docking reveals that 4-PI and its analogs (e.g., DC-I028) share a conserved binding mode: the imidazole nitrogen coordinates the heme iron, while aromatic moieties engage hydrophobic pockets. However, DC-I028’s oxygen atom forms an additional interaction with the heme, improving potency (IC50 < 143 µM for 4-PI vs. lower for DC-I028) .

Enzymatic and Cellular Activity

Table 1: Inhibitory Potency (IC50) of 4-PI and Analogs

Table 2: Structural and Thermodynamic Comparisons

| Compound | Key Features | Binding Affinity (Kd) | Thermodynamic Favorability |

|---|---|---|---|

| This compound | Free N3, hydrophobic phenyl | 40 µM (CYP2B4) | Low |

| 1-Phenylimidazole | No free N, stronger heme coordination | 0.1 µM (CYP2B4) | High |

| 4-Cl-Ph-Imidazole | Chlorine enhances hydrophobicity | 95-fold selectivity | Moderate |

Conformational and Kinetic Studies

4-PI induces transient conformational changes in enzymes. Molecular dynamics simulations show that ligand-free CYP119 adopts a 4-PI-bound-like state at ~66 ns before diverging, suggesting a short-lived inhibitory conformation . NMR titrations further reveal that 4-PI binding to CYP119 stabilizes a ligand-bound species with reduced conformational exchange compared to imidazole .

Biologische Aktivität

4-Phenylimidazole (4-PI) is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as an inhibitor of various enzymes and potential therapeutic applications. This article provides a comprehensive review of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is a small organic molecule with the chemical formula . It belongs to the class of phenylimidazoles, which are characterized by a phenyl group attached to an imidazole ring. The compound is soluble in acetone and has a melting point range of 128-131 °C .

The primary biological activity of this compound is attributed to its role as an inhibitor of Indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan metabolism. IDO plays a crucial role in immune regulation and has been implicated in cancer progression and chronic viral infections. By inhibiting IDO, 4-PI can enhance anti-tumor immunity and reduce immune suppression .

Key Mechanisms:

- Inhibition of IDO : 4-PI binds to the active site of IDO, blocking its ability to catalyze the conversion of tryptophan into kynurenine. This inhibition can lead to increased levels of tryptophan, promoting T-cell proliferation and enhancing immune responses against tumors .

- Binding Interactions : Structural studies have shown that 4-PI interacts with specific residues within the IDO active site, including C129 and S167. These interactions are critical for its inhibitory potency .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of this compound can significantly affect its biological activity. A systematic study involving various analogs has been conducted to optimize binding affinity and inhibitory potency against IDO.

| Compound | Modification | IC50 (µM) | Notes |

|---|---|---|---|

| 4-PI | - | 10 | Parent compound |

| Compound 1 | Hydroxy substitution at ortho position | 1.67 | Six-fold increase in potency |

| Compound 2 | Thiol substitution at para position | 1.5 | Enhanced binding interactions |

| Compound 3 | Fluoro substitution at meta position | 9 | Moderate increase in potency |

These findings indicate that specific substitutions can enhance the binding affinity and efficacy of the compound against IDO.

Study on Antibacterial Activity

A notable study investigated the antibacterial properties of phenylimidazole derivatives, including those based on 4-PI. One derivative demonstrated potent inhibitory activity against bacterial enoyl-acyl carrier protein reductases (FabI and FabK), which are essential for fatty acid biosynthesis in bacteria. The compound showed an IC50 value of for FabI and for FabK, indicating significant antibacterial potential against Streptococcus pneumoniae with minimal cytotoxicity (IC50 > ) .

Inhibition Studies

The inhibition of beta-glucosidase by imidazoles was also explored, where various nitrogen-containing heterocycles were tested for their ability to inhibit this enzyme. Among those tested, some imidazole derivatives exhibited strong competitive inhibition, showcasing the versatility of imidazole-based compounds as enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the primary applications of 4-phenylimidazole in enzyme inhibition studies?

- Methodological Answer : this compound (4-PI) is widely used as a heme ligand in crystallizing heme-containing enzymes like indoleamine 2,3-dioxygenase (IDO) and cytochrome P450 (CYP) isoforms. For example, in IDO1 crystallization, 4-PI coordinates to the heme iron, stabilizing the enzyme for structural studies . In CYP2B enzymes, it acts as a reversible inhibitor by binding to the active site, with studies employing optical absorption and magnetic circular dichroism (MCD) to characterize its interaction .

Q. How is this compound utilized in synthesizing transition metal complexes?

- Methodological Answer : 4-PI reacts with copper(II) or cobalt(II) salts (e.g., nitrate or acetate) in ethanol/water solutions under reflux. For instance, Cu(4-phim)₄₂·CH₃CH₂OH is synthesized by mixing a hot ethanol solution of 4-PI with aqueous Cu(NO₃)₂·3H₂O in a 4:1 ligand-to-metal ratio, followed by slow evaporation to yield crystals suitable for X-ray diffraction . These complexes are screened for antimicrobial activity using agar diffusion assays against Gram-positive and Gram-negative bacteria .

Q. What experimental techniques confirm this compound’s role as a heme ligand?

- Methodological Answer : X-ray crystallography and spectroscopic methods (e.g., UV-Vis, MCD) are critical. In IDO1 studies, molecular replacement using 4-PI-bound structures (e.g., PDB 2D0T) as search models enables resolution of inhibitor-enzyme complexes . For CYP119, 1H,13C-HSQC NMR titrations reveal distinct ligand-bound resonances, with 4-PI exhibiting stronger binding (Kd ~140 nM) compared to imidazole (~200 μM) due to hydrophobic interactions .

Advanced Research Questions

Q. How can computational docking optimize this compound derivatives for enhanced enzyme inhibition?

- Methodological Answer : Rational design involves docking 4-PI derivatives into enzyme active sites (e.g., IDO1) to target residues like C129 and S166. For example, substituting 4-PI with bulkier groups improves potency by 10-fold, as shown in studies using the IDO crystal structure (PDB 2D0T) . Molecular dynamics (MD) simulations further assess stability, with ligands like 1-(4-chlorophenyl)-4-PI showing prolonged residency in the heme pocket .

Q. What structural dynamics occur in cytochrome P450 upon this compound binding?

- Methodological Answer : X-ray crystallography of thermophilic CYP119 reveals ligand-induced active site expansion. The F-G helix region adjusts to accommodate 4-PI, increasing the active site volume by ~15% compared to imidazole-bound states. Anomalous diffraction (e.g., Zn/Fe edge analysis) and MD simulations highlight conformational flexibility critical for substrate/inhibitor discrimination .

Q. How do hydrophobic modifications of this compound influence binding thermodynamics?

- Methodological Answer : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities. For CYP119, 4-PI’s higher hydrophobicity reduces solvent accessibility, lowering Kd to ~140 nM vs. imidazole’s ~200 μM. Comparative studies with lauric acid (Kd ~50 nM) suggest hydrophobic interactions dominate over hydrogen bonding .

Q. What antibacterial mechanisms are observed in this compound-metal complexes?

- Methodological Answer : Copper(II)-4-PI complexes exhibit bacteriostatic effects via membrane disruption, as shown by MIC assays against E. coli and S. aureus. Cobalt(II) complexes (e.g., [Co(4-phim)₆]²⁺) demonstrate bacteriolytic activity, linked to reactive oxygen species (ROS) generation. Cytotoxicity is assessed via MTT assays, with IC50 values correlating with MIC data .

Q. How do crystal packing interactions affect this compound’s solid-state properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular π-π stacking and hydrogen bonding in 4-PI crystals (CCDC 172750). These interactions stabilize polymorphic forms, with thermal analysis (DSC/TGA) showing melting points >200°C. Such data inform co-crystallization strategies for drug formulation .

Q. Methodological Notes

- Contradictions in Binding Data : reports a 1000-fold weaker binding affinity for imidazole (Kd ~200 μM) vs. 4-PI (Kd ~140 nM) in CYP119, attributed to differences in hydrophobicity and active site accessibility .

- Synthesis Optimization : highlights steric hindrance in cyclodextrin-mediated macrocyclization of 4-PI derivatives, recommending γ-cyclodextrin for improved yields due to cavity size compatibility .

Eigenschaften

IUPAC Name |

5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLKOHSAWQPOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40864-48-0 (mono-hydrochloride) | |

| Record name | 4(5)-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30217200 | |

| Record name | 4(5)-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-95-1 | |

| Record name | 4-Phenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(5)-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(5)-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQ67XR7XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.